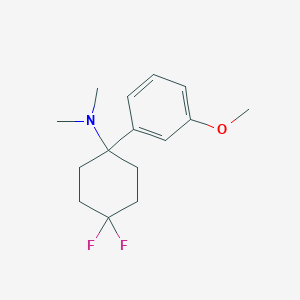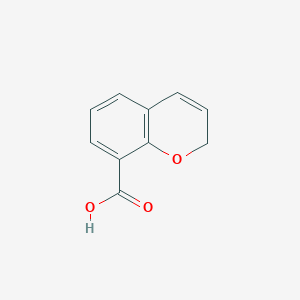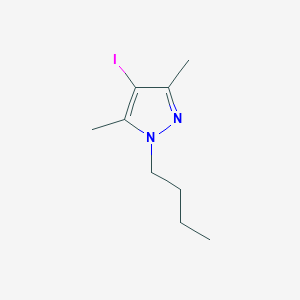
3-(1-Methylcyclopropyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylcyclopropyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the 1-methylcyclopropyl group adds further complexity and potential for diverse chemical behavior. Azetidines, including this compound, are of great interest in organic synthesis and medicinal chemistry due to their structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(1-Methylcyclopropyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for azetidines typically involve scalable synthetic routes that can be optimized for yield and purity. The use of metal catalysts and controlled reaction conditions are crucial for achieving high efficiency in industrial settings .
化学反应分析
Types of Reactions
3-(1-Methylcyclopropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
科学研究应用
3-(1-Methylcyclopropyl)azetidine has several scientific research applications:
作用机制
The mechanism of action of 3-(1-Methylcyclopropyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain and the presence of the nitrogen atom make it a highly reactive species, capable of undergoing various chemical transformations. These interactions can influence biological pathways and molecular processes, making it a valuable compound in medicinal chemistry .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(1-Methylcyclopropyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for diverse reactivity and makes it a versatile compound in various applications .
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
3-(1-methylcyclopropyl)azetidine |
InChI |
InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3 |
InChI 键 |
VQVLRZRLGCGTJN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


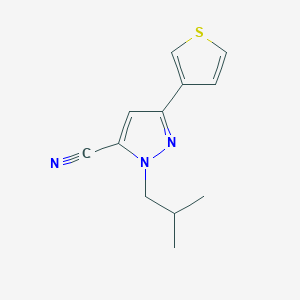

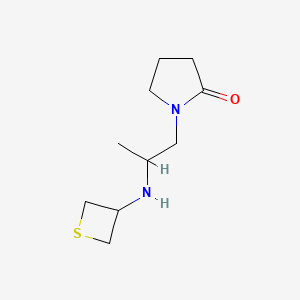
![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
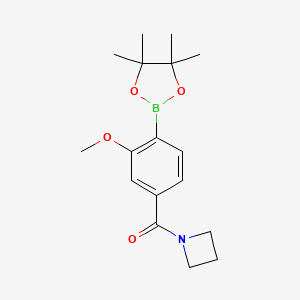
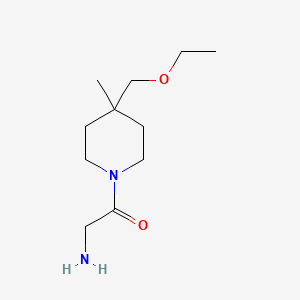

![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
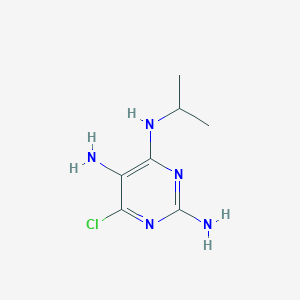
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
